molecular formula C12H11N3O B3256558 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile CAS No. 27328-72-9

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B3256558
CAS RN: 27328-72-9
M. Wt: 213.23 g/mol
InChI Key: MKKHERDEPNGSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine . The phenyl group could be introduced through a substitution reaction, and the hydroxyethyl group could be added through a nucleophilic addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific synthesis pathway used. Computational methods, such as density functional theory (DFT), could be used to predict the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might participate in electrophilic substitution reactions, while the carbonitrile group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl and carbonitrile groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects. The specific targets and mode of action would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-(2-hydroxyethyl)-5-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-8-11-9-14-15(6-7-16)12(11)10-4-2-1-3-5-10/h1-5,9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHERDEPNGSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743518
Record name 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

27328-72-9
Record name 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.